6-Bromo-3-chloro-4-nitro-1H-indazole

Vue d'ensemble

Description

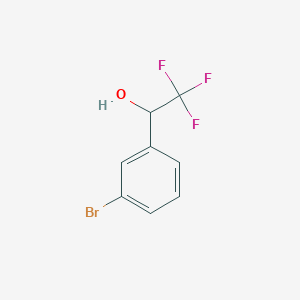

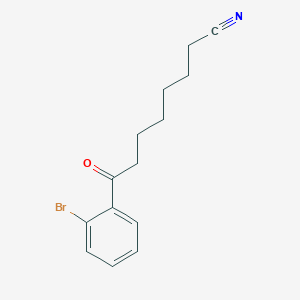

6-Bromo-3-chloro-4-nitro-1H-indazole is a derivative of indazole, which is a heterocyclic compound consisting of a pyrrole ring fused to a benzene ring. The compound is characterized by the presence of bromo, chloro, and nitro substituents at specific positions on the indazole ring system. Indazole derivatives have been studied for their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of 3-chloro-6-nitro-1H-indazole derivatives, which are closely related to 6-Bromo-3-chloro-4-nitro-1H-indazole, has been achieved through an efficient pathway involving 1,3-dipolar cycloaddition. The process faced challenges in the separation of regioisomers, but a click chemistry method was employed to obtain triazole-1,4 regioisomers with good yields ranging from 82 to 90% .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of 6-Bromo-3-chloro-4-nitro-1H-indazole, they do provide insights into the structural aspects of related compounds. For instance, the crystal and molecular structure of cobalt(III) complexes with bromo and nitro substituents has been determined, indicating a near regular octahedral coordination geometry for the complex cations . This information, although not directly related, can provide a context for understanding how substituents may affect the molecular geometry of heterocyclic compounds.

Chemical Reactions Analysis

Indazole derivatives, such as 7-nitro indazole and its substituted forms, have been shown to inhibit nitric oxide synthase (NOS) enzyme activity in various tissue homogenates. Specifically, 3-bromo 7-nitro indazole demonstrated significant potency as an inhibitor, suggesting that the bromo and nitro substituents on the indazole ring play a crucial role in the compound's reactivity and interaction with biological enzymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-3-chloro-4-nitro-1H-indazole are not directly discussed in the provided papers. However, the presence of halogen (bromo and chloro) and nitro groups is known to influence the chemical behavior of compounds. These substituents can affect the electron distribution within the molecule, potentially altering its reactivity, acidity, and overall stability. The antileishmanial activity of related 3-chloro-6-nitro-1H-indazole derivatives, as well as their interaction with biological targets through molecular docking and dynamics simulations, suggests that these compounds have significant biological relevance and stability in a biological environment .

Applications De Recherche Scientifique

Synthesis and Biological Importance

- A study demonstrated the synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole, showing antibacterial, antifungal, antitubercular, and anti-inflammatory activities. This highlights the compound's role in creating novel pharmaceuticals with broad-spectrum biological activities (Samadhiya et al., 2012).

Molecular Structure Analysis

- Research on the crystal and molecular structure of biologically active nitroindazoles, including 3-bromo variants, utilized X-ray diffraction and NMR spectroscopy. This study supports the understanding of molecular interactions and the design of bioactive molecules (Cabildo et al., 2011).

Antileishmanial Activity

- Novel 3-chloro-6-nitro-1H-indazole derivatives have been identified as promising antileishmanial candidates, showcasing significant biological potency against Leishmania major. This indicates the potential for developing targeted antileishmanial therapies (Abdelahi et al., 2021).

Corrosion Inhibition

- Indazoles have been evaluated as corrosion inhibitors of iron in acidic environments, with structural and electronic parameters influencing their effectiveness. This application is crucial for industrial processes and materials preservation (Babić-Samardžija et al., 2005).

Antimicrobial and Antiinflammatory Activities

- The synthesis and evaluation of 4,6-diaryl-4,5-dihydro-2-phenyl-2H-indazol-3-ols revealed significant antimicrobial and antiinflammatory activities. This underscores the therapeutic potential of indazole derivatives in treating infections and inflammatory conditions (Gopalakrishnan et al., 2009).

Inhibitory Effects on Enzymes

- Lactoperoxidase, an enzyme with antimicrobial properties, was found to be inhibited by indazole derivatives. This finding could have implications for understanding enzyme regulation and designing enzyme inhibitors (Köksal & Alım, 2018).

Corrosion Inhibition and Surface Protection

- An indazole derivative was synthesized and used as a corrosion inhibitor for mild steel in acidic media, demonstrating the compound's utility in protecting industrial materials against corrosion (Boulhaoua et al., 2021).

Safety And Hazards

Orientations Futures

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles .

Propriétés

IUPAC Name |

6-bromo-3-chloro-4-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClN3O2/c8-3-1-4-6(7(9)11-10-4)5(2-3)12(13)14/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWEJDFUOMKACKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Cl)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646307 | |

| Record name | 6-Bromo-3-chloro-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-chloro-4-nitro-1H-indazole | |

CAS RN |

885519-40-4 | |

| Record name | 6-Bromo-3-chloro-4-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-chloro-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Carboxymethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B1292402.png)